![molecular formula C11H7ClN2O B6143264 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile CAS No. 202594-69-2](/img/structure/B6143264.png)
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile
Overview
Description
“4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile” is a chemical compound with the molecular formula C11H7ClN2O . It is a derivative of benzonitrile and oxazole .
Molecular Structure Analysis
The molecular structure of “4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile” consists of a benzonitrile group attached to an oxazole ring via a chloromethyl group . The InChI code for this compound is 1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of derivatives related to 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile have been extensively studied, showcasing their versatility in chemical reactions. For instance, a study focused on the development of new compounds with potential anticancer properties, leveraging the pharmacological action associated with nitrile groups and 1,2,4-triazole cores. This research emphasized the synthesis of compounds by reacting corresponding chloronitrile with phenylmethanols, indicating the compound's role in developing anticancer agents (А. Rud, A. Kaplaushenko, & Yu. M. Kucheryavyi, 2016). Additionally, the compound's utility in creating novel fluorescent molecules and antimicrobial agents was highlighted, showcasing its broad applicability in materials science and bioactive compound development (K. Phatangare, B. Borse, Vikas Padalkar, V. Patil, Vinod D. Gupta, Prashant G. Umape, & N. Sekar, 2013).
Antimicrobial and Antitumor Activities
The compound's derivatives have shown promising antimicrobial and antitumor activities, indicating its potential in medical and pharmaceutical research. Novel heterocyclic compounds containing the 4-chlorophenyl-1,2-oxazol-3-yl fragment demonstrated significant antibacterial activity against various bacterial strains, suggesting its efficacy in addressing bacterial infections (K. Mehta, 2016). Furthermore, the compound has been instrumental in the synthesis of fluorescent molecules with potential applications in imaging and diagnostics, as well as antimicrobial activity evaluation (K. Phatangare, B. Borse, Vikas Padalkar, V. Patil, Vinod D. Gupta, Prashant G. Umape, & N. Sekar, 2013).
Material Science Applications
In material science, the compound's derivatives have been explored for their properties in high voltage lithium ion batteries, suggesting its role in enhancing the performance and stability of energy storage devices. A study highlighted the use of a similar compound as an electrolyte additive, significantly improving the cyclic stability of LiNi0.5Mn1.5O4 cathodes, indicating the potential for improving battery longevity and performance (Wenna Huang, L. Xing, Yating Wang, Mengqing Xu, Weishan Li, Fengchao Xie, & Shengan Xia, 2014).
Safety and Hazards
The safety data sheet for “4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDFNZAMPMHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=CO2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile |
Synthesis routes and methods
Procedure details
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